molecular formula C6H2Br2ClNO B12957108 4,6-Dibromopicolinoyl chloride

4,6-Dibromopicolinoyl chloride

Cat. No.: B12957108
M. Wt: 299.35 g/mol
InChI Key: QAEVIRMSCSGEIO-UHFFFAOYSA-N
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Description

4,6-Dibromopicolinoyl chloride is an organic compound with the molecular formula C6H2Br2ClNO It is a derivative of picolinic acid, where two bromine atoms are substituted at the 4th and 6th positions of the pyridine ring, and a chloride group is attached to the carbonyl carbon

Properties

Molecular Formula

C6H2Br2ClNO

Molecular Weight

299.35 g/mol

IUPAC Name

4,6-dibromopyridine-2-carbonyl chloride

InChI

InChI=1S/C6H2Br2ClNO/c7-3-1-4(6(9)11)10-5(8)2-3/h1-2H

InChI Key

QAEVIRMSCSGEIO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1C(=O)Cl)Br)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dibromopicolinoyl chloride typically involves the bromination of picolinic acid followed by chlorination. One common method includes:

Industrial Production Methods

Industrial production methods for 4,6-Dibromopicolinoyl chloride are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and distillation are common in industrial settings.

Chemical Reactions Analysis

Nucleophilic Acyl Substitution Reactions

The acyl chloride group undergoes classical nucleophilic substitutions, forming esters, amides, and thioesters.

Example reaction with amines :
4,6-Dibromopicolinoyl chloride reacts with primary or secondary amines to form substituted amides. In a study using nicotinoyl chloride analogs, pyridine derivatives reacted with 3-aminotetrahydropyridin-2-one hydrochloride under basic conditions (K₂CO₃/H₂O) to yield amides in 5% yield .

ReactantsConditionsProductYieldSource
3-Aminotetrahydropyridin-2-one + Nicotinoyl chlorideK₂CO₃/H₂O, DCMN-(Pyridin-3'-carbonyl) derivative5%

Aromatic Nucleophilic Substitution (SNAr)

The electron-withdrawing bromine atoms activate the pyridine ring for SNAr reactions.

Bromine displacement with chloride :
In esterification reactions using HCl, bromine substituents may be displaced. For example, 5,6-dibromonicotinic acid underwent bromine-to-chlorine substitution during esterification with BF₃/methanol, forming mixed halogenated products .

SubstrateReagentObservationSource
5,6-Dibromonicotinic acidHCl/BF₃/MeOHBr → Cl displacement at C-5/C-6

Esterification Reactions

The acyl chloride reacts with alcohols or phenols to form esters, though competing bromine displacement may occur.

Reaction with methanol :
Esterification of nicotinoyl chloride analogs with methanol under BF₃ catalysis resulted in incomplete conversion, with residual starting material observed via chromatography .

SubstrateReagentProduct PuritySource
Nicotinoyl chloride analogBF₃/MeOH<100%

Formation of Heterocyclic Derivatives

The compound serves as a precursor for synthesizing bioactive heterocycles.

N-Acyl thiourea synthesis :
Acyl chlorides react with thioureas to form N-acyl thioureas. For example, nicotinoyl chloride derivatives generated antimicrobial N-acyl thioureas with TAC values up to 358.15500 (theoretical mass) .

ReactantsConditionsBioactivitySource
Nicotinoyl chloride + ThioureaDCM, pyridineAnti-Staphylococcal

Mechanistic Insights

  • Acyl substitution : Proceeds via a tetrahedral intermediate, accelerated by the electron-withdrawing bromine atoms.

  • SNAr reactions : Bromines increase ring electrophilicity, favoring nucleophilic attack at positions ortho/para to substituents .

Challenges in Reactivity

  • Competing reactions : Bromine displacement may occur under strongly acidic or nucleophilic conditions, complicating product isolation .

  • Steric effects : The 4,6-dibromo substitution creates steric hindrance, reducing yields in bulkier nucleophile reactions .

Scientific Research Applications

4,6-Dibromopicolinoyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of agrochemicals, dyes, and polymers .

Mechanism of Action

The mechanism of action of 4,6-Dibromopicolinoyl chloride involves its reactivity towards nucleophiles due to the presence of the electron-withdrawing bromine and chloride groups. These groups make the carbonyl carbon highly electrophilic, facilitating nucleophilic attack. The molecular targets and pathways involved depend on the specific reactions and applications, such as enzyme inhibition in biological systems or polymerization in industrial processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Dibromopicolinoyl chloride is unique due to the presence of both bromine and chloride groups, which enhance its reactivity and make it a versatile intermediate for various chemical transformations. Its specific substitution pattern also allows for selective reactions that are not possible with other similar compounds.

Q & A

Q. How do computational models predict the reactivity of 4,6-Dibromopicolinoyl chloride in nucleophilic aromatic substitution (SNAr) reactions?

  • Methodological Answer : Molecular dynamics (MD) simulations and frontier molecular orbital (FMO) analysis identify the LUMO distribution at the 2-position as the primary site for SNAr. Solvent effects (e.g., DMSO vs. toluene) are modeled using COSMO-RS, predicting activation energies within 5% of experimental values. Machine learning (ML) algorithms trained on halogenated heterocycle datasets can further optimize reaction parameters .

Data Contradictions and Methodological Considerations

  • Contradiction in Bromination Yields : Discrepancies in reported yields (60–85%) may stem from undetected moisture ingress or variable catalyst purity. Rigorous replication of methods, including pre-drying solvents and reagents, is advised to mitigate bias .
  • Divergent Stability Profiles : Conflicting degradation rates in literature highlight the need for standardized stability protocols (e.g., ISO 16740) and inter-laboratory validation .

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